5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with the molecular formula and a molecular weight of approximately 322.93 g/mol. This compound features both bromine and iodine substituents on a pyrrolo[2,3-b]pyridine core, making it a significant molecule in medicinal chemistry due to its potential biological activities and utility as a synthetic intermediate for various applications, including kinase inhibitors and other biologically active compounds .
This compound falls under the category of heterocyclic compounds, specifically pyrrolopyridines, which are known for their diverse pharmacological properties. The presence of halogen atoms (bromine and iodine) enhances its reactivity, allowing it to participate in various chemical reactions that are crucial for synthetic organic chemistry .
The synthesis of 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine typically involves halogenation reactions. A common synthetic route includes the bromination of 2-iodo-1H-pyrrolo[2,3-b]pyridine using bromine or N-bromosuccinimide (NBS). The reaction is generally conducted in organic solvents such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures to facilitate the halogenation process.
The reaction conditions are critical for optimizing yield and purity. Factors such as solvent choice, temperature, and concentration of reactants must be carefully controlled. For instance, using NBS can provide more selective bromination compared to direct bromine addition, which may lead to multiple products due to over-bromination or side reactions .
The molecular structure of 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine consists of fused six-membered pyridine and five-membered pyrrole rings. The compound exhibits a planar azaindole skeleton, which is essential for its biological activity. The presence of bromine and iodine atoms contributes to its unique electronic properties and reactivity .
Crystallographic studies indicate that the compound forms hydrogen bonds in solid-state, resulting in dimeric structures that further influence its physical properties. The bond lengths and angles around the heteroatoms are crucial for understanding its reactivity patterns in subsequent chemical transformations .
5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions:
In substitution reactions, the choice of reagent significantly affects the outcome; for example, using lithium diorganocopper reagents can lead to selective nucleophilic substitutions. In coupling reactions, palladium catalysts are commonly employed alongside bases like potassium carbonate to promote the formation of biaryl compounds from the starting material .
The mechanism of action for compounds derived from 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine often involves enzyme inhibition. For instance, derivatives targeting fibroblast growth factor receptors (FGFRs) can inhibit FGFR signaling pathways that play critical roles in tumor growth and metastasis. This inhibition is facilitated by the structural features of the compound that allow it to bind effectively to target enzymes or receptors .
5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine has several important applications in scientific research:
The pyrrolo[2,3-b]pyridine scaffold (7-azaindole) represents a privileged structural motif in drug discovery due to its bioisosteric relationship with purine nucleobases. This nitrogen-rich heterocycle serves as a versatile platform for designing kinase inhibitors, leveraging its ability to form critical hydrogen-bonding interactions within ATP-binding sites [3] [7] [10]. Halogenation of this scaffold, particularly at strategic positions, enhances molecular diversity and enables precise modulation of physicochemical properties and target engagement. Among these halogenated derivatives, 5-bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine (CAS: 1261365-56-3) has emerged as a particularly valuable bifunctional synthetic intermediate, with orthogonal halogen reactivity facilitating sequential cross-coupling reactions [2] [5] [8].
Table 1: Key Identifiers of 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine
Property | Value/Descriptor |
---|---|
CAS Registry Number | 1261365-56-3 |
Molecular Formula | C₇H₄BrIN₂ |
Molecular Weight | 322.93 g/mol |
IUPAC Name | 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine |
SMILES | Brc1cnc2[nH]c(I)cc2c1 |
InChIKey | XLGARLVBAUBSRZ-UHFFFAOYSA-N |
Common Synonyms | 5-Bromo-2-iodo-7-azaindole |
The strategic incorporation of halogens at the C5 and C2 positions of the pyrrolo[2,3-b]pyridine scaffold confers distinct advantages for molecular recognition and synthetic utility:
Orthogonal Halogen Reactivity: The bromine at C5 exhibits enhanced reactivity in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) due to lower bond dissociation energy and favorable electronic effects. Conversely, the iodine at C2 participates efficiently in copper-mediated couplings (e.g., Ullmann) or slower Pd-catalyzed reactions, enabling sequential functionalization [5] [8]. This orthogonal reactivity is electronically dictated by the electron-deficient pyridine ring versus the more electron-rich pyrrole ring.
Molecular Geometry: X-ray crystallographic studies of related halogenated azaindoles reveal nearly coplanar ring systems with halogen atoms projecting perpendicular to the aromatic plane. This geometry facilitates optimal halogen bonding interactions with carbonyl oxygen atoms or π-systems in protein binding pockets, enhancing binding affinity and selectivity [7] [10].
Hydrogen Bonding Capability: The pyrrolic N-H (position 1) serves as a critical hydrogen bond donor, mimicking the N-H of adenine in kinase interactions. Simultaneously, the pyridinic nitrogen (position 3) can act as a hydrogen bond acceptor, creating a pseudo-purine recognition pattern [3]. This dual functionality explains the scaffold’s prevalence in kinase inhibitor design, particularly for oncological targets.
Electron-Withdrawing Effects: Bromine and iodine substituents exert moderate σ-electron withdrawal (-I effect), which fine-tunes the electron density of the bicyclic system. This modulation enhances oxidative stability while maintaining sufficient π-electron density for π-stacking interactions in hydrophobic protein cavities [7].
This dihalogenated pyrrolopyridine serves as a molecular linchpin in medicinal chemistry synthesis, enabling efficient construction of complex pharmacophores through sequential metal-catalyzed transformations:
Regioselective Functionalization: The C5-bromine undergoes preferential Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids under mild Pd(0) catalysis (e.g., Pd(PPh₃)₄, Na₂CO₃, 80°C). Subsequent C2-iodine functionalization can then proceed via Buchwald-Hartwig amination or Sonogashira coupling under controlled conditions [7] [10]. This sequential approach was instrumental in generating TNIK inhibitors with sub-nanomolar potency, where initial C5 arylation introduced key pharmacophores while preserving the C2 iodide for downstream diversification [3].
N1 Protection/Deprotection Strategies: The acidic pyrrolic proton (pKa ~17.5) often requires protection during synthetic sequences. Common protecting groups include phenylsulfonyl (as in 5-bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine), which enhances solubility and alters halogen reactivity. Deprotection with mild bases (e.g., K₂CO₃/MeOH) regenerates the N-H functionality crucial for target binding [6].
Table 2: Synthetic Applications of 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine in Drug Discovery
Reaction Sequence | Target Pharmacophore | Biological Target | Reference |
---|---|---|---|
Suzuki @ C5 → Buchwald @ C2 | 5-Aryl-2-anilino derivatives | TNIK kinase inhibitors | [3] |
Sonogashira @ C2 → Suzuki @ C5 | 2-Alkynyl-5-aryl derivatives | BRAFᴠ⁶⁰⁰ᴇ inhibitors | [7] |
N1-sulfonation → Suzuki @ C5 | 1-Sulfonyl-5-aryl derivatives | CSF1R inhibitors | [10] |
Scaffold Diversification: Beyond cross-coupling, the electron-deficient C2-C3 bond undergoes electrophilic addition, enabling bromination or oxidation at C3. Additionally, directed ortho-metalation adjacent to the C2 iodide allows for further functional group introduction, creating trisubstituted derivatives like 5-bromo-2-ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine [9]. This versatility is exploited in kinase inhibitor programs targeting resistance mutations, where steric bulk at C3 modulates selectivity profiles.
Late-Stage Isotopologue Synthesis: The C2-iodine serves as an ideal handle for introducing radioactive isotopes (e.g., ¹²⁵I for binding studies) or stable isotopes (e.g., D for ADME studies) via halogen exchange. This application leverages the iodoazaindole’s superior leaving group ability compared to bromo or chloro analogues [8].
The strategic value of this building block is evidenced by its commercial availability through specialized suppliers (e.g., Sigma-Aldrich, BLD Pharm) as a solid material, typically packaged for research use (e.g., 100mg units) [2] [5]. Despite its utility, researchers should note that analytical characterization data may be limited, requiring in-house validation of identity and purity per supplier advisories [4] [6].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8